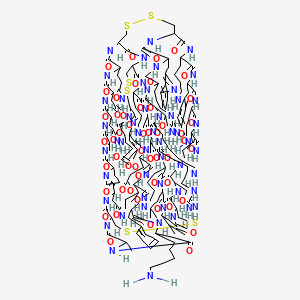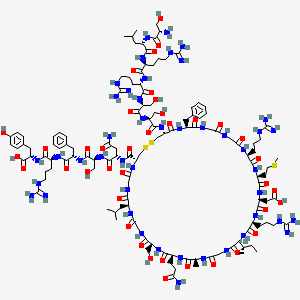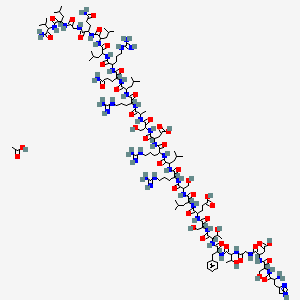
Huwentoxin IV (Selenocosmia huwena venom)
描述
Huwentoxin-IV (HWTX-IV) is a highly potent neurotoxin isolated from the venom of the Chinese bird spider, Selenocosmia huwena . This 4.1-kDa toxin contains 35 residues with three disulfide bridges: Cys-2–Cys-17, Cys-9–Cys-24, and Cys-16–Cys-31 . It specifically inhibits the neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel .
Synthesis Analysis
HWTX-IV and its mutants have been synthesized and characterized for their functions on TTX-S sodium channels from adult rat dorsal root ganglion (DRG) neurons . The synthetic peptides were found to be properly folded .Molecular Structure Analysis
The three-dimensional structure of HWTX-IV has been determined by two-dimensional 1H NMR combined with distant geometry and simulated annealing calculation . The resulting structure is composed of a double-stranded antiparallel β-sheet (Leu-22–Ser-25 and Trp-30–Tyr-33) and four turns (Glu-4–Lys-7, Pro-11–Asp-14, Lys-18–Lys-21 and Arg-26–Arg-29) and belongs to the inhibitor cystine knot structural family .Chemical Reactions Analysis
HWTX-IV interacts with some membrane proteins from rat neuromuscular junction preparations . Several key amino acid positions were targeted owing to the information provided by earlier structure-activity relationship (SAR) studies .Physical and Chemical Properties Analysis
HWTX-IV is a 35-residue neurotoxin peptide with potential application as a novel analgesic . It is a member of the inhibitory cystine knot (ICK) peptide family, characterized by a compact globular structure maintained by three intramolecular disulfide bonds .科学研究应用
神经毒素功能和结构:
- Huwentoxin IV是一种强效神经毒素,专门抑制成年大鼠脊髓背根神经节神经元中的神经元特异性四氢吡啶敏感(TTX-S)电压门控钠通道。这种作用不会显著影响四氢吡啶抗性(TTX-R)电压门控钠通道。毒素的结构包括一个双链反平行β-折叠和四个转角,将其归类为抑制削胱氨酸环结构家族(Peng, Shu, Liu, & Liang, 2002)。
与类似毒素的比较:
- 一项比较来自海南地蜘蛛的神经毒素hainantoxin-IV与huwentoxin-IV的研究发现,它们的序列相似性达到80%。这两种毒素都采用了抑制削胱氨酸环结构基序,并对TTX-S钠通道产生类似的影响,定义了一类影响钠通道的新蜘蛛毒素家族(Liu, Dai, Chen, Hu, & Xiao, 2003)。
抗菌活性:
- 同样来自华南地蜘蛛的huwentoxin-I和huwentoxin-II对革兰氏阴性细菌、革兰氏阳性细菌和酿酒酵母具有抗菌特性。它们展现出协同的抗菌作用(Xu, Liang, Li, Huang, & Zhao, 2001)。
杀虫神经毒素:
- 从同一蜘蛛中分离的Huwentoxin VII和VIII已被证明能够使蝗虫瘫痪,并在高剂量下引起小鼠的抽搐反应。它们还能够阻断小鼠膈神经膜制备物中的神经肌肉传导(Song, 2003)。
对中枢神经钠通道的作用:
- 一项关注huwentoxin-IV对中枢神经钠通道影响的研究发现,大鼠海马神经元对毒素的天然和合成形式都很敏感,尽管与外周异构体相比亲和力较低。这表明它具有与其他毒素不同的靶向机制(Xiao, Luo, Kuang, Deng, Wang, Zeng, & Liang, 2008)。
蛋白质相互作用研究:
- 利用生物素-亲和素化学和质谱技术进行的研究确定了来自大鼠神经肌肉接头制备物中与huwentoxin-IV相互作用的几种膜蛋白,为其作用机制和潜在应用提供了见解(Yu, Liu, Yan, Duan, & Wang, 2014)。
作用机制
Target of Action
Huwentoxin IV (HwTx-IV) is a potent neurotoxin that primarily targets voltage-gated sodium channels (VGSCs), specifically the neuronal Nav1.7, Nav1.2, Nav1.3, and Nav1.4 channels . These channels play crucial roles in electrical signaling in almost all kinds of excitable tissues, being responsible for the generation of action potentials and nervous influx conduction in sensory nerves .
Biochemical Pathways
The action of HwTx-IV on VGSCs affects the sodium ion flow through these channels, which in turn influences the generation and propagation of action potentials in neurons. This can lead to downstream effects on various physiological processes, including pain sensation .
Pharmacokinetics
It is known that the toxin is a 35-residue peptide characterized by a compact globular structure maintained by three intramolecular disulfide bonds . This structure is likely to influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of HwTx-IV’s action is the inhibition of VGSCs, leading to a decrease in the generation and propagation of action potentials in neurons. This can result in antinociceptive effects, as the Nav1.7 channel that HwTx-IV targets is a genetically-validated pain target .
安全和危害
未来方向
HWTX-IV has potential applications in the development of novel analgesics . Future research could focus on how HWTX-IV could be modified to alter the original human (h) NaV1.7/NaV1.6 selectivity ratio . Additionally, the development of photocrosslinking probes based on HWTX-IV to map the binding site on Nav channels is a promising direction .
生化分析
Biochemical Properties
Huwentoxin IV interacts with various biomolecules, primarily the neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels . It specifically inhibits these channels, which play crucial roles in electrical signaling in almost all kinds of excitable tissues . The nature of this interaction is inhibitory, with Huwentoxin IV suppressing the peak sodium current without altering the activation or inactivation kinetics .
Cellular Effects
Huwentoxin IV has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting sodium channels, which are essential for the generation of action potentials and nervous influx conduction in sensory nerves . This inhibition can lead to a slowdown of current inactivation of the voltage-gated sodium channels and reduction in the peak of sodium current .
Molecular Mechanism
Huwentoxin IV exerts its effects at the molecular level through binding interactions with biomolecules, specifically the TTX-S voltage-gated sodium channels . It seems to affect the sodium channel in a way quite similar to that of tetrodotoxin (TTX), a well-known sodium channel blocker .
Dosage Effects in Animal Models
In animal models, the effects of Huwentoxin IV vary with different dosages. For instance, in a rat model of inflammatory pain, 100 µg/kg of Huwentoxin IV produced an efficient reversal of hyperalgesia up to 63.6% .
Metabolic Pathways
Given its interaction with sodium channels, it may influence the metabolic processes associated with ion transport and neuronal signaling .
Transport and Distribution
Given its target is the voltage-gated sodium channels, it is likely that it is transported to areas where these channels are abundant .
Subcellular Localization
The subcellular localization of Huwentoxin IV is likely to be in the vicinity of the voltage-gated sodium channels it targets. These channels are typically located in the cell membrane, suggesting that Huwentoxin IV may also be located in this region .
属性
IUPAC Name |
4-amino-5-[[30-[[6-amino-1-[[1-[[5-amino-1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-42,60,69,92-tetrakis(4-aminobutyl)-4,16-bis(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-89-benzyl-86-butan-2-yl-36,45-bis(3-carbamimidamidopropyl)-83-(2-carboxyethyl)-19-(carboxymethyl)-39-(1-hydroxyethyl)-13,48,63,66-tetrakis(hydroxymethyl)-33-(1H-indol-3-ylmethyl)-95-methyl-57,80-bis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,84,87,90,93,96-nonacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,85,88,91,94,97-nonacosazatetracyclo[49.46.4.225,72.06,10]trihectan-77-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLBAPXMAOKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H278N52O51S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4107 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Huwentoxin-IV interact with voltage-gated sodium channels (VGSCs)?
A1: HwTx-IV primarily targets VGSCs by binding to the extracellular S3-S4 linker within domain II (VSDII), a key region involved in voltage sensing. [, , ] This interaction effectively traps the VSDII in its inward, closed configuration, thereby inhibiting channel activation and reducing sodium ion influx. [, ]
Q2: Which VGSC subtypes are most sensitive to Huwentoxin-IV?
A2: HwTx-IV exhibits preferential inhibition of neuronal VGSC subtypes, particularly NaV1.7, NaV1.2, and NaV1.3, with a higher affinity for NaV1.7 compared to other subtypes. [, , , , ] It displays relatively weaker inhibition of muscle VGSC subtypes such as NaV1.4 and NaV1.5. [, ]
Q3: What are the downstream effects of Huwentoxin-IV binding to VGSCs?
A3: By inhibiting NaV1.7, a channel implicated in pain signaling, HwTx-IV effectively reduces neuronal excitability and disrupts the transmission of pain signals. [, , , ] This mechanism underlies its potential as a novel analgesic agent, particularly for treating chronic and neuropathic pain conditions. [, , ]
Q4: What is the molecular formula and weight of Huwentoxin-IV?
A5: HwTx-IV is a peptide composed of 35 amino acid residues with a molecular formula of C155H243N47O48S6 and a molecular weight of approximately 4100 Da. []
Q5: What is the three-dimensional structure of Huwentoxin-IV?
A6: HwTx-IV adopts a compact, globular structure characteristic of the inhibitory cystine knot (ICK) peptide family. [, ] It features a double-stranded antiparallel β-sheet, four turns, and three disulfide bridges, which contribute to its stability and structural integrity. [, , ]
Q6: How do specific amino acid residues contribute to Huwentoxin-IV's activity and selectivity?
A7: Extensive mutagenesis studies have identified key residues crucial for HwTx-IV's activity and selectivity. For instance, residues within loop IV, particularly Arg-26, are implicated in binding to neuronal TTX-sensitive VGSCs. [] Additionally, Glu-818 in the S3-S4 linker of NaV1.7 plays a vital role in facilitating the interaction with HwTx-IV. [, ]
Q7: Can the selectivity of Huwentoxin-IV be modified?
A8: Yes, research has demonstrated that modifying specific amino acid residues can alter the selectivity profile of HwTx-IV. For example, introducing mutations like E4K can enhance its affinity for NaV1.6 while reducing its selectivity for NaV1.7. []
Q8: What is the significance of the C-terminus in Huwentoxin-IV?
A9: The C-terminus of HwTx-IV plays a crucial role in its potency. Native HwTx-IV has a C-terminal amide, while recombinant versions often have a C-terminal acid. This difference significantly impacts potency, with the C-terminal amide form being significantly more potent. [] Interestingly, extending the C-terminus of the acid form with a glycine can partially restore potency. []
Q9: What are the challenges associated with the stability and formulation of Huwentoxin-IV?
A10: Like many peptide-based therapeutics, HwTx-IV faces challenges related to stability, particularly in physiological conditions. Strategies to enhance its stability and bioavailability include optimizing its formulation, exploring chemical modifications to protect against degradation, and utilizing drug delivery systems for targeted release. [, , ]
Q10: What in vitro and in vivo models have been used to study the analgesic effects of Huwentoxin-IV?
A11: The analgesic properties of HwTx-IV have been extensively studied using various in vitro and in vivo models. In vitro assays utilize cell lines expressing specific VGSC subtypes, while in vivo models encompass rodent models of inflammatory and neuropathic pain. [, , , ]
Q11: What are the key findings from in vivo studies on Huwentoxin-IV's analgesic effects?
A12: In vivo studies have demonstrated the efficacy of HwTx-IV in alleviating both inflammatory and neuropathic pain in rodent models. It has been shown to reverse hyperalgesia induced by formalin or acetic acid and attenuate allodynia in models of nerve injury. [, ]
Q12: What are the known toxicological concerns associated with Huwentoxin-IV?
A13: While demonstrating promising analgesic effects, HwTx-IV's potential for off-target effects, particularly on neuromuscular function due to its interaction with NaV1.6, raises concerns. [] Further research is crucial to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects. [, ]
Q13: What drug delivery strategies are being considered to improve the therapeutic potential of Huwentoxin-IV?
A14: To enhance its therapeutic index, researchers are exploring targeted drug delivery approaches to deliver HwTx-IV specifically to pain-sensing neurons while minimizing its impact on other tissues. [] These strategies aim to improve its efficacy and reduce the likelihood of off-target effects.
Q14: How has computational chemistry contributed to understanding Huwentoxin-IV's interactions with VGSCs?
A15: Molecular modeling, docking simulations, and free energy calculations have been instrumental in elucidating the binding mode of HwTx-IV to VGSCs, identifying key interacting residues, and guiding the design of more potent and selective analogues. [, ]
Q15: What research infrastructure and resources are essential for advancing Huwentoxin-IV research?
A16: Continued progress in HwTx-IV research necessitates access to advanced infrastructure and resources, including high-resolution structural biology techniques (e.g., cryo-EM, NMR), sophisticated electrophysiology setups, and robust computational modeling platforms. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[Arg8]Vasopressin TFA](/img/structure/B612326.png)




![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)





